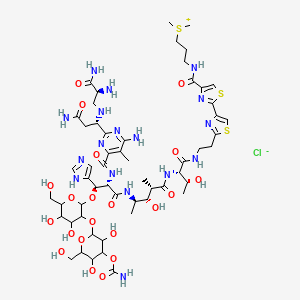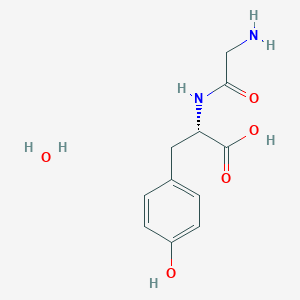![molecular formula C7H10ClN3S B1345308 (2-イミダゾ[2,1-b][1,3]チアゾール-6-イルエチル)アミン CAS No. 933698-24-9](/img/structure/B1345308.png)
(2-イミダゾ[2,1-b][1,3]チアゾール-6-イルエチル)アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and materials science. The unique structure of (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
科学的研究の応用
(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine has a wide range of scientific research applications:
作用機序
Target of Action
Similar compounds have shown significant activity against various cancer cell lines , suggesting potential targets within these cells.
Mode of Action
The synthesis of similar compounds involves a sequence of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond, dearomative cyclization, and aromatization by proton-shift isomerization . These steps may influence the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been found to exhibit analgesic and anti-inflammatory activities , suggesting that they may affect pathways related to pain and inflammation.
Result of Action
Similar compounds have shown significant inhibitory activity against various cancer cell lines , suggesting potential cytotoxic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine typically involves the cyclization of appropriate precursors. One common method is the Debus-Radziszewski synthesis, which involves the reaction of an α-haloketone with a thioamide and an amine under acidic conditions . Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines . These reactions generally require controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine often involves large-scale batch reactions using optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives. Substitution reactions can lead to a wide range of substituted imidazo[2,1-b][1,3]thiazole derivatives.
類似化合物との比較
Similar Compounds
Imidazo[2,1-b]thiazoles: These compounds share a similar core structure but differ in the substituents attached to the rings.
Imidazo[5,1-b]thiazoles: These are isomeric forms with different ring fusion patterns.
Imidazo[1,5-c]thiazoles: Another class of isomers with distinct structural features.
Uniqueness
(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine is unique due to its specific substitution pattern and the presence of an ethylamine group This structural feature imparts distinct chemical reactivity and biological activity compared to other imidazo[2,1-b]thiazole derivatives
特性
CAS番号 |
933698-24-9 |
|---|---|
分子式 |
C7H10ClN3S |
分子量 |
203.69 g/mol |
IUPAC名 |
2-imidazo[2,1-b][1,3]thiazol-6-ylethanamine;hydrochloride |
InChI |
InChI=1S/C7H9N3S.ClH/c8-2-1-6-5-10-3-4-11-7(10)9-6;/h3-5H,1-2,8H2;1H |
InChIキー |
MQMPUSRPZQSMOG-UHFFFAOYSA-N |
SMILES |
C1=CSC2=NC(=CN21)CCN |
正規SMILES |
C1=CSC2=NC(=CN21)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)



![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)





![(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride](/img/structure/B1345247.png)
![2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1345249.png)


